Diethyl-pythiDC

Catalog No.
S526041
CAS No.
M.F
C14H14N2O4S
M. Wt
306.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl-pythiDC

Product Name

Diethyl-pythiDC

IUPAC Name

ethyl 2-(5-ethoxycarbonyl-2-pyridinyl)-1,3-thiazole-5-carboxylate

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

InChI

InChI=1S/C14H14N2O4S/c1-3-19-13(17)9-5-6-10(15-7-9)12-16-8-11(21-12)14(18)20-4-2/h5-8H,3-4H2,1-2H3

InChI Key

NSMODRMOSSBWGQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Diethyl-pythiDC; Diethyl pythiDC;

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(S2)C(=O)OCC

The exact mass of the compound Diethyl-pythiDC is 306.0674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diethyl-pythiDC (CAS: 1821370-70-0) is a cell-permeable esterified prodrug of the collagen prolyl 4-hydroxylase (CP4H) inhibitor pythiDC. By mimicking α-ketoglutarate, it blocks the hydroxylation of proline residues critical for collagen triple-helix stability. Unlike traditional broad-spectrum hydroxylase inhibitors, Diethyl-pythiDC features a thiazole-pyridine core and diethyl esterification that provides a partition coefficient (logP) compatible with intracellular uptake, while maintaining negligible affinity for iron[1]. This structural profile makes it a practical procurement choice for researchers requiring extracellular matrix (ECM) modulation in live-cell and in vivo models without confounding off-target metabolic toxicity [2].

Substituting Diethyl-pythiDC with generic α-ketoglutarate mimics, such as the classic benchmark Ethyl dihydroxybenzoate (EDHB), compromises cell-based assays. EDHB and similar broad-spectrum inhibitors chelate intracellular iron, inducing an artifactual iron-deficient phenotype that leads to the unintended accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the depletion of ferritin [1]. Furthermore, attempting to use the unesterified free acid form (pythiDC) results in poor membrane permeability, necessitating disruptive permeabilization protocols. Procuring the diethyl ester form (Diethyl-pythiDC) ensures cellular entry and targeted CP4H inhibition without triggering the confounding off-target iron chelation pathways that invalidate downstream fibrotic and oncological readouts [2].

Preservation of Intracellular Iron Homeostasis vs. EDHB

In comparative cellular assays using MDA-MB-231 breast cancer cells, the benchmark inhibitor EDHB induced a severe iron-deficient phenotype. Conversely, Diethyl-pythiDC maintained normal intracellular iron homeostasis, showing no significant alteration in ferritin, Transferrin Receptor (TfR), or HIF-1α levels at working concentrations up to 500 µM[1].

Evidence DimensionIntracellular iron deficiency phenotype threshold
Target Compound DataDiethyl-pythiDC (No iron deficiency up to 500 µM)
Comparator Or BaselineEDHB (Strong iron-deficient phenotype at standard working concentrations)
Quantified Difference>500 µM safety window for Diethyl-pythiDC vs. immediate iron chelation by EDHB
ConditionsMDA-MB-231 and HEK cell cultures, assessing TfR, HIF-1α, and ferritin levels

Buyers conducting hypoxia or metabolic studies must select Diethyl-pythiDC to ensure that observed anti-fibrotic effects are not artifacts of iron depletion.

Cellular Uptake and Prodrug Permeability vs. Free Acid

The esterification of the pythiDC core to form Diethyl-pythiDC enhances its partition coefficient (logP), enabling passive cellular uptake. While the free acid (pythiDC) requires artificial delivery systems for in vitro efficacy, Diethyl-pythiDC penetrates the cell membrane and undergoes intracellular hydrolysis to engage CP4H, successfully reducing secreted type I collagen levels [1].

Evidence DimensionMembrane permeability and intracellular target engagement
Target Compound DataDiethyl-pythiDC (Passive cellular uptake via optimized logP)
Comparator Or BaselinepythiDC free acid (Poor passive permeability)
Quantified DifferenceDiethyl-pythiDC enables direct addition to culture media without permeabilization agents
ConditionsWhole-cell assays measuring secreted type I collagen

Procuring the diethyl ester variant is necessary for researchers running live-cell or whole-animal studies where passive membrane diffusion is required.

Selective Anti-Fibrotic Efficacy in Primary Cells

In primary human cell models evaluating subretinal fibrosis, Diethyl-pythiDC demonstrated selective anti-fibrotic activity. At 100 µM, it inhibited the cellular metabolic activity of human peritoneal mesothelial cells (huPMCs) driving fibrosis, while exhibiting no significant toxicity or inhibition in healthy human retinal pigment epithelial cells (huRPEs) [1].

Evidence DimensionCell-type specific metabolic inhibition
Target Compound DataDiethyl-pythiDC (Significant inhibition in fibrotic huPMCs at 100 µM)
Comparator Or BaselineBaseline (No significant inhibition in healthy huRPEs at 100 µM)
Quantified DifferenceSelective targeting of fibrotic cell metabolism with a demonstrated safety margin in healthy epithelial cells
ConditionsAlamarBlue assay in huPMCs vs. huRPEs treated for 24 hours

This selective toxicity profile makes Diethyl-pythiDC an effective procurement choice for developing targeted anti-fibrotic therapies where preserving adjacent healthy tissue is required.

In Vivo Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)

In preclinical xenograft models of PDAC, systemic administration of Diethyl-pythiDC reduced tumor growth and metastasis by downregulating P4HA1, AGO2, and MMP1 expression, while inducing G2/M cell cycle arrest[1].

Evidence DimensionIn vivo tumor growth and metastatic progression
Target Compound DataDiethyl-pythiDC (Reduction in PDAC xenograft growth and metastasis)
Comparator Or BaselineVehicle control baseline
Quantified DifferenceDownregulation of EMT markers (N-cadherin, vimentin) and proliferative markers (PCNA) vs. control
ConditionsPDAC xenograft models (S2VP10, MIA PaCa2, BxPC-3, PANC-1)

Translating from cell culture to animal models requires a compound with proven systemic efficacy and tolerability, making Diethyl-pythiDC a validated precursor for oncology drug development.

Live-Cell Extracellular Matrix (ECM) Remodeling Assays

Because Diethyl-pythiDC penetrates cell membranes and inhibits CP4H without chelating iron, it is an effective reagent for studying real-time collagen secretion and ECM remodeling in highly secretory cell lines (e.g., MDA-MB-231). It allows researchers to isolate the specific effects of proline hydroxylation without confounding hypoxia-like artifacts [1].

Preclinical Modeling of Ocular and Pulmonary Fibrosis

Diethyl-pythiDC's ability to selectively inhibit the metabolic activity of fibrotic cells while sparing healthy epithelial cells supports its use in in vivo models of subretinal fibrosis (e.g., JR5558 mice) and idiopathic pulmonary fibrosis (IPF). Its tolerability profile accommodates long-term dosing regimens [2].

Targeted Oncology and Metastasis Xenograft Studies

For researchers investigating the role of P4HA1 in aggressive cancers like Pancreatic Ductal Adenocarcinoma (PDAC) and Colorectal Cancer (CRC), Diethyl-pythiDC serves as a validated systemic inhibitor. It modulates epithelial-mesenchymal transition (EMT) pathways in vivo, making it a critical tool compound for anti-metastatic drug discovery pipelines [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Exact Mass

306.06742811 Da

Monoisotopic Mass

306.06742811 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Vasta JD, Andersen KA, Deck KM, Nizzi CP, Eisenstein RS, Raines RT. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS Chem Biol. 2016 Jan 15;11(1):193-9. doi: 10.1021/acschembio.5b00749. Epub 2015 Nov 19. PubMed PMID: 26535807; PubMed Central PMCID: PMC4798942.

Explore Compound Types